

Commercial Suppliers and Technical Guide for 3,4-Dibromobenzaldehyde

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Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,4-Dibromobenzaldehyde** (CAS No: 74003-55-7), a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides detailed experimental protocols for its use in common synthetic transformations.

Properties and Specifications

3,4-Dibromobenzaldehyde is a disubstituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry and material science. Its two bromine atoms and an aldehyde functional group offer multiple reaction sites for the construction of complex molecules.[\[1\]](#)

Table 1: Physicochemical Properties of **3,4-Dibromobenzaldehyde**

Property	Value	Reference
CAS Number	74003-55-7	[2] [3]
Molecular Formula	C ₇ H ₄ Br ₂ O	[2] [3]
Molecular Weight	263.91 g/mol	[2] [3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	70-73 °C	[1]
Boiling Point	~277 °C	[1]
Solubility	Soluble in ethanol and dichloromethane; insoluble in water.	[1] [4]

Table 2: Typical Product Specifications from Commercial Suppliers

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich	Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility to confirm purity.	250 mg	For early discovery researchers.
Santa Cruz Biotechnology	Lot-specific purity available on Certificate of Analysis.	Varies	For research use only. [3]
ChemicalBook	≥98%	Varies	Connects various manufacturers. [4]

Note: Purity and impurity profiles can vary by supplier and batch. It is recommended to obtain a lot-specific Certificate of Analysis for detailed information.

Applications in Drug Development

3,4-Dibromobenzaldehyde is a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. Its derivatives have been explored for their potential as bioactive molecules, including as kinase inhibitors. While specific signaling pathway modulation by a direct derivative is not extensively published, structurally related benzaldehyde derivatives have been shown to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The aldehyde and bromo-substituents on the aromatic ring make **3,4-Dibromobenzaldehyde** a versatile substrate for a range of organic reactions. Below are detailed protocols for two common and powerful transformations: the Suzuki-Miyaura coupling and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of **3,4-Dibromobenzaldehyde** with an arylboronic acid. This reaction is a powerful tool for the formation of carbon-carbon bonds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add **3,4-Dibromobenzaldehyde** (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv.).
- **Inert Atmosphere:** The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- **Catalyst and Solvent Addition:** Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 mmol, 5 mol%). Subsequently, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume), via syringe.
- **Reaction Conditions:** The reaction mixture is then heated to 90-100 °C and stirred vigorously.

- Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This protocol outlines the reaction of **3,4-Dibromobenzaldehyde** with a phosphorus ylide to form a stilbene derivative.[\[2\]](#)[\[10\]](#)

Experimental Procedure:

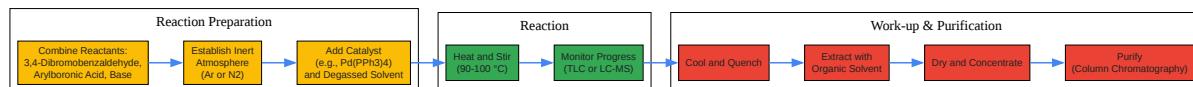
- Ylide Formation (in situ): In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.
- Aldehyde Addition: While maintaining the cold temperature, slowly add a solution of **3,4-Dibromobenzaldehyde** (1.0 mmol, 1.0 equiv.) in anhydrous THF to the ylide solution.
- Reaction Progression: Allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. The reaction is typically stirred for several hours to overnight.
- Monitoring the Reaction: Monitor the consumption of the starting aldehyde using TLC.
- Quenching and Work-up: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an

organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired alkene.

Visualizations

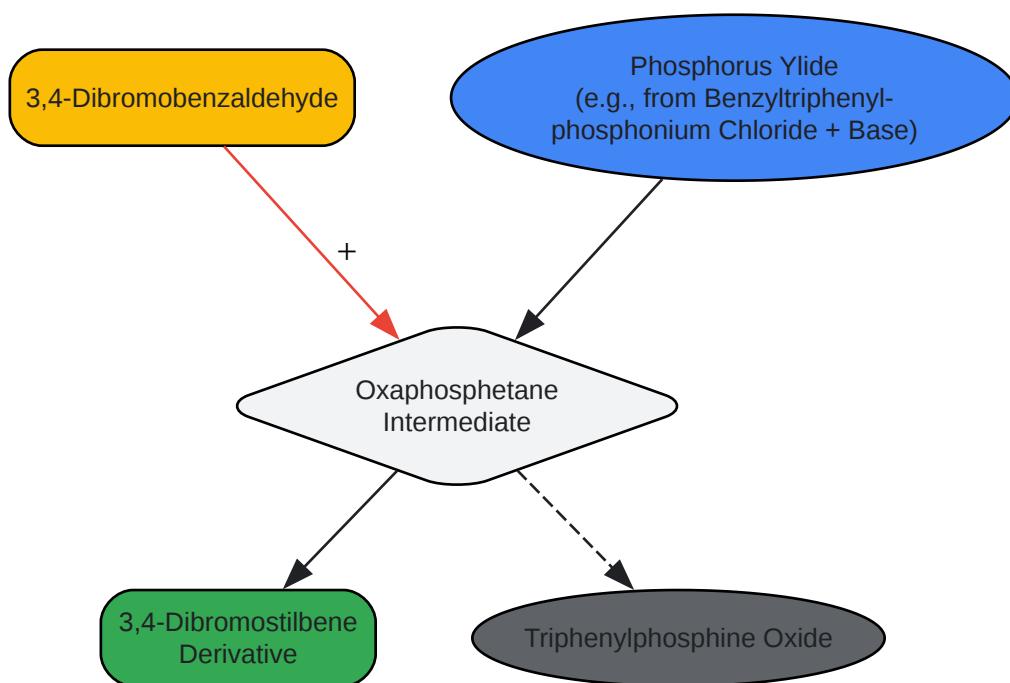
Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

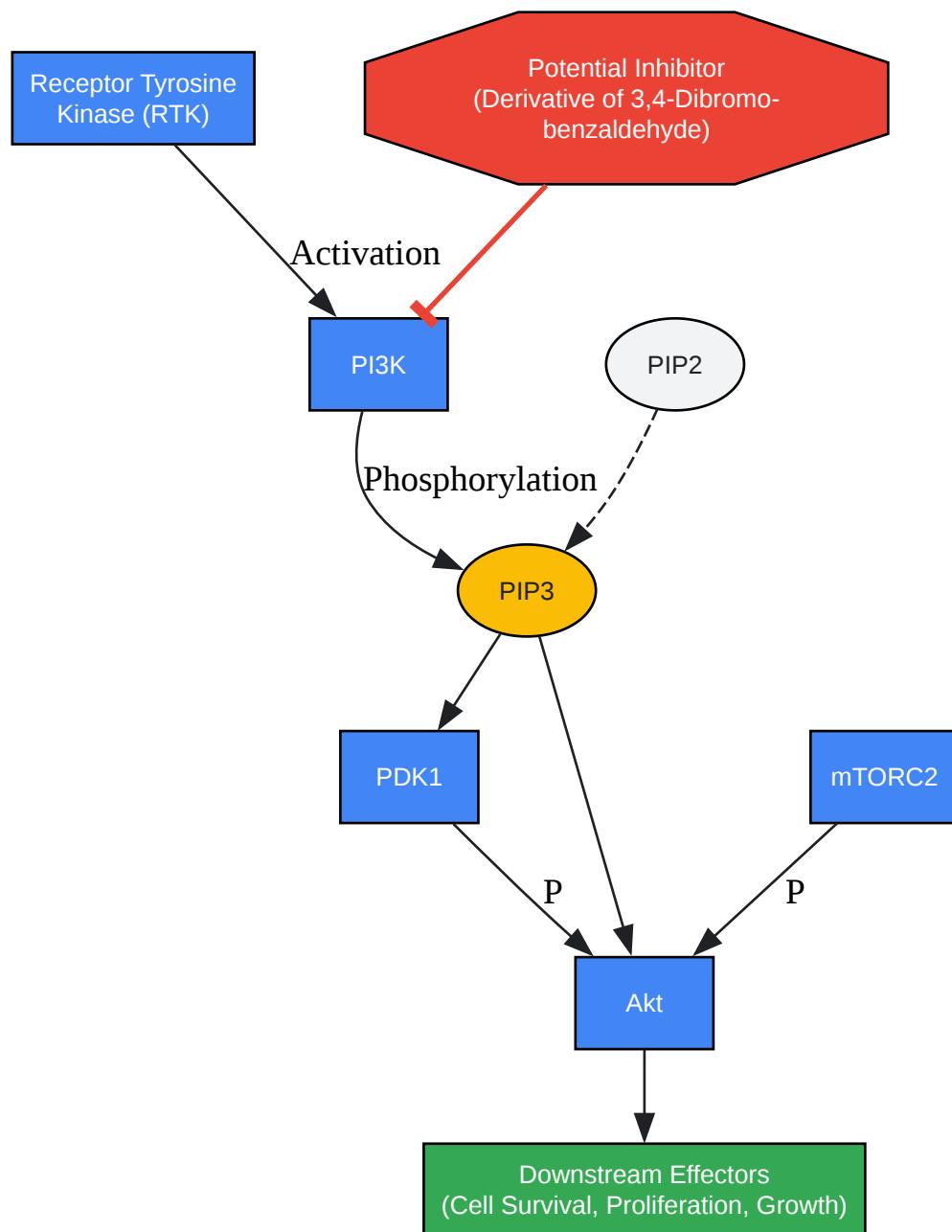
Synthetic Pathway: From 3,4-Dibromobenzaldehyde to a Stilbene Derivative via Wittig Reaction



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Caption: The logical progression of a Wittig reaction to form a stilbene derivative.

Potential Signaling Pathway Inhibition



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Caption: Potential inhibition of the PI3K/Akt signaling pathway by a bioactive molecule.

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